(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
is a chemical compound with the CAS Number: 5565-88-8 . It has a unique structure that offers potential for diverse applications, such as drug synthesis and catalyst development.
Molecular Structure Analysis
The molecular structure of(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
is represented by the InChI Code: 1S/C12H12O3/c13-11(8-4-2-1-3-5-8)9-6-7-10(9)12(14)15/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1
. This compound has a molecular weight of 204.23 . Physical And Chemical Properties Analysis
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
is a powder at room temperature . It has a melting point of 127-128°C .
Scientific Research Applications
Synthesis and Structural Study of Amino Acids
Research by Izquierdo et al. (2005) demonstrates the enantiodivergent synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, highlighting the cyclobutane ring's role as a structure-promoting unit. This work is significant for understanding the structural properties and potential applications of cyclobutane-containing compounds in rigid peptide synthesis (Izquierdo et al., 2005).
Development of Peptide Dendrimers
Gutiérrez-Abad et al. (2010) synthesized cyclobutane-containing C(3)-symmetric peptide dendrimers, employing a convergent approach from 1,3,5-trisubstituted benzene. This study showcases the utility of cyclobutane in the design of complex dendrimer structures, offering potential applications in materials science and bioengineering (Gutiérrez-Abad, O. Illa, & R. Ortuño, 2010).
Study of Aromaticity and Antiaromaticity
The study of benzocyclobutadiene by Trahanovsky and Fischer (1990) through flow nuclear magnetic resonance (NMR) provides insight into the aromaticity and antiaromaticity of cyclic delocalized π-electron systems. This research is crucial for understanding the reactivity and stability of benzocyclic compounds, with implications for synthetic chemistry and the development of new materials (Trahanovsky & Fischer, 1990).
Safety and Hazards
The safety information for (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as aromatic l-amino acid decarboxylase (aadc) . AADC is involved in the decarboxylation of aromatic L-amino acids, forming important regulatory substances .
Mode of Action
For instance, some compounds are known to inhibit AADC, leading to changes in the production of certain regulatory substances .
Biochemical Pathways
Given its potential interaction with aadc, it could influence the synthesis of monoamines derived from the decarboxylation of aromatic l-amino acids . These monoamines play crucial roles as neurotransmitters and in the synthesis of secondary metabolites .
Pharmacokinetics
The synthesis of similar compounds has been described , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Based on its potential interaction with aadc, it could influence the production of certain regulatory substances, potentially impacting various physiological processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .
properties
IUPAC Name |
(1R,2S)-2-benzoylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(8-4-2-1-3-5-8)9-6-7-10(9)12(14)15/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBSVYPZZLXBL-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.